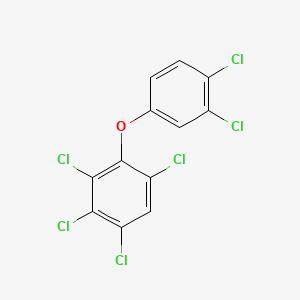
2,3,3',4,4',6-Hexachlorodiphenyl ether
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,3,3’,4,4’,6-Hexachlorodiphenyl ether is a chemical compound with the molecular formula C12H4Cl6O. It is a member of the polychlorinated diphenyl ethers (PCDEs) family, which are known for their stability and persistence in the environment. This compound is characterized by the presence of six chlorine atoms attached to a diphenyl ether structure, making it highly chlorinated and hydrophobic .
Vorbereitungsmethoden
The synthesis of 2,3,3’,4,4’,6-Hexachlorodiphenyl ether typically involves the chlorination of diphenyl ether under controlled conditions. The reaction is carried out using chlorine gas in the presence of a catalyst, such as iron or aluminum chloride, at elevated temperatures. The degree of chlorination can be controlled by adjusting the reaction time and temperature .
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves continuous chlorination in a reactor, followed by purification steps to isolate the desired product. The purity of the final product is ensured through techniques such as recrystallization and chromatography .
Analyse Chemischer Reaktionen
2,3,3’,4,4’,6-Hexachlorodiphenyl ether undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, where chlorine atoms are replaced by other nucleophiles like hydroxyl or amino groups.
Wissenschaftliche Forschungsanwendungen
2,3,3’,4,4’,6-Hexachlorodiphenyl ether has several applications in scientific research:
Chemistry: It is used as a reference compound in the study of polychlorinated diphenyl ethers and their environmental impact.
Biology: In biological studies, this compound is used to investigate the effects of chlorinated compounds on living organisms.
Industry: In industrial applications, it is used as an intermediate in the synthesis of other chemicals and materials.
Wirkmechanismus
The mechanism of action of 2,3,3’,4,4’,6-Hexachlorodiphenyl ether involves its interaction with cellular components and enzymes. Due to its hydrophobic nature, it can easily penetrate cell membranes and accumulate in lipid-rich tissues. Once inside the cell, it can interfere with various biochemical pathways, including those involved in oxidative stress and inflammation .
At the molecular level, this compound can bind to and inhibit the activity of certain enzymes, such as cytochrome P450 enzymes, which are involved in the metabolism of xenobiotics. This inhibition can lead to the accumulation of toxic metabolites and oxidative damage .
Vergleich Mit ähnlichen Verbindungen
2,3,3’,4,4’,6-Hexachlorodiphenyl ether can be compared with other similar compounds, such as:
2,2’,3,4,4’,6-Hexachlorodiphenyl ether: This compound has a similar structure but differs in the position of chlorine atoms.
2,2’,4,4’,5,6-Hexachlorodiphenyl ether: Another isomer with different chlorine atom positions.
2,2’,3,3’,4,4’-Hexachlorobiphenyl: This compound is a polychlorinated biphenyl (PCB) rather than a diphenyl ether.
Eigenschaften
CAS-Nummer |
85918-36-1 |
|---|---|
Molekularformel |
C12H4Cl6O |
Molekulargewicht |
376.9 g/mol |
IUPAC-Name |
1,2,3,5-tetrachloro-4-(3,4-dichlorophenoxy)benzene |
InChI |
InChI=1S/C12H4Cl6O/c13-6-2-1-5(3-7(6)14)19-12-9(16)4-8(15)10(17)11(12)18/h1-4H |
InChI-Schlüssel |
NRCNIBYWQMNZON-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C(C=C1OC2=C(C(=C(C=C2Cl)Cl)Cl)Cl)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















